Isooctyl acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

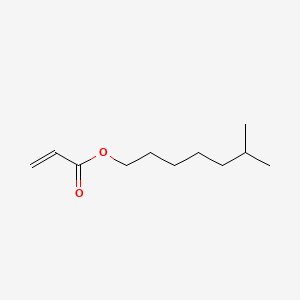

6-methylheptyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPPIEDUBFUSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274047 | |

| Record name | 6-Methylheptyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [CHEMINFO], COLOURLESS LIQUID. | |

| Record name | 2-Propenoic acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

196.8 °C | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

91 °C, 91 °C c.c. | |

| Record name | Isooctyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 23 °C: 0.001 (very poor) | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.4 | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.15 [mmHg], Vapor pressure, Pa at 25 °C: 133.3 | |

| Record name | Isooctyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

29590-42-9, 54774-91-3 | |

| Record name | Isooctyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029590429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU1V16S82F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Isooctyl Acrylate for Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctyl acrylate (B77674) (IOA) is a versatile monofunctional monomer extensively utilized in the synthesis of acrylic polymers and copolymers.[1][2] As an ester of acrylic acid and isooctyl alcohol, its branched eight-carbon alkyl chain is a key structural feature that imparts desirable properties to the resulting polymers, including flexibility, hydrophobicity, and a low glass transition temperature (Tg).[1][2][3] These characteristics make IOA a valuable component in a wide array of applications, from pressure-sensitive adhesives (PSAs) and coatings to specialized biomedical materials and modifiers for thermoplastics.[1][3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties of isooctyl acrylate relevant to polymer synthesis, detailed experimental protocols, and an exploration of its polymerization behavior.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in polymer synthesis. These properties influence reaction kinetics, reactor design, and the final characteristics of the polymer.

| Property | Value | References |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2][5][6][7] |

| Molecular Weight | 184.27 g/mol | [2][5][7] |

| Appearance | Colorless liquid | [1][2][5] |

| Density | 0.88 g/cm³ at 25 °C | [2][8] |

| Boiling Point | 196.8 °C | [2][5][7] |

| 125 °C at 20 mmHg | [2] | |

| Flash Point | 91 °C (closed cup) | [1][2][5][7] |

| Vapor Pressure | 0.15 mmHg | [2] |

| Water Solubility | 0.001 g/100ml at 23 °C (very poor) | [2][5][7] |

| LogP (Octanol/Water Partition Coefficient) | 3.93 | [2][5][7] |

| Refractive Index (n20/D) | 1.437 | [2] |

| Viscosity | 2 mm²/s at 25 °C | [2][7] |

| 5 cP at 25 °C | [9] |

Polymerization Characteristics

This compound readily undergoes free-radical polymerization, which is the most common mechanism for synthesizing poly(this compound) and its copolymers.[3] Key parameters that govern its polymerization behavior include reactivity ratios in copolymerizations and the thermal properties of the resulting homopolymer.

Reactivity Ratios for Copolymerization

The reactivity ratios (r₁ and r₂) are crucial for predicting copolymer composition and microstructure.[10] They indicate the relative preference of a growing polymer chain to add the same monomer (homo-propagation) versus the other monomer (cross-propagation).[10] The following table summarizes experimentally determined reactivity ratios for the copolymerization of 2-ethylhexyl acrylate (EHA), a common isomer of this compound, with other monomers.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (EHA) | r₂ | Polymerization Method | Reference |

| 2-Ethylhexyl Acrylate (EHA) | Styrene | 0.238 | 0.926 | Conventional Radical Polymerization | [10] |

| 2-Ethylhexyl Acrylate (EHA) | Styrene | 0.175 | 0.10 | AIBN initiated, in presence of ZnCl₂ | [10] |

| 2-Ethylhexyl Acrylate (EHA) | Styrene | 0.71 | 1.24 | Atom Transfer Radical Polymerization (ATRP) | [10] |

| 2-Ethylhexyl Acrylate (EHA) | Methyl Methacrylate (B99206) (MMA) | 0.315 | 1.496 | Not specified | [10] |

Thermal Properties of Poly(this compound)

The thermal properties of poly(this compound) (PIOA), particularly its glass transition temperature (Tg), are critical for determining its application range.

| Polymer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) |

| Poly(this compound) (PIOA) | -50 to -70 | Approx. 250 |

| Poly(n-butyl acrylate) (PnBA) | -54 to -45 | 220 - 290 |

| Poly(2-ethylhexyl acrylate) (P2EHA) | -65 | Approx. 250 |

Experimental Protocols for Polymer Synthesis

This compound can be polymerized using various techniques, including bulk, solution, and emulsion polymerization.[11] The choice of method depends on the desired polymer properties and the intended application.

Bulk Polymerization of this compound

This method involves polymerizing the monomer without a solvent.

Materials:

-

This compound (inhibitor removed)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Vacuum line

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Monomer Purification: To remove the inhibitor (typically hydroquinone (B1673460) monomethyl ether), pass the this compound through a column of basic alumina.[12]

-

Reaction Setup: Place the purified this compound and AIBN (e.g., 0.1 mol% relative to the monomer) into a Schlenk flask equipped with a magnetic stir bar.[12]

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a desired temperature (e.g., 60-80 °C) to initiate polymerization.

-

Termination: After the desired time or viscosity is reached, cool the reaction to room temperature and dissolve the polymer in a suitable solvent for further analysis.

Solution Polymerization for Pressure-Sensitive Adhesives

This protocol describes the synthesis of a solvent-based acrylic PSA.[3]

Materials:

-

This compound (IOA)

-

Methyl methacrylate (MMA)

-

Acrylic acid (AA)

-

Ethyl acetate (B1210297) (solvent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Nitrogen gas supply

-

Reaction vessel with reflux condenser, mechanical stirrer, and nitrogen inlet

Procedure:

-

Reactor Setup: Assemble the reaction vessel and purge with nitrogen for 15-20 minutes to create an inert atmosphere.[3]

-

Solvent and Initial Monomer Charge: Add a portion of the ethyl acetate to the reactor and heat to reflux.

-

Monomer Feed: Slowly add the mixture of IOA, MMA, AA, and the AIBN solution to the reaction vessel over 2-3 hours while maintaining a gentle reflux and constant stirring.[3]

-

Polymerization: After the addition is complete, continue the reaction for another 4-6 hours to ensure high monomer conversion.[3]

-

Cooling and Characterization: Cool the resulting polymer solution to room temperature. The PSA can then be characterized for its viscosity, solid content, molecular weight, and adhesive properties.[3]

Emulsion Polymerization of this compound

Emulsion polymerization is a common industrial method for producing acrylic polymers.

Materials:

-

This compound

-

Deionized water

-

Anionic surfactant (e.g., sodium dodecyl sulfate)

-

Potassium persulfate (KPS) (initiator)

-

Four-neck glass reactor with reflux condenser, mechanical stirrer, nitrogen inlet, and dropping funnel

Procedure:

-

Reactor Setup: Assemble the four-neck glass reactor.

-

Initial Charge: Charge the reactor with deionized water and the surfactant.

-

Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes and maintain a nitrogen blanket throughout the reaction.[13]

-

Heating: Heat the reactor to the desired reaction temperature (e.g., 70-80 °C).[13]

-

Monomer Emulsion Preparation: In a separate beaker, prepare the monomer emulsion by mixing this compound with a portion of the deionized water and surfactant.

-

Initiation: Once the reactor reaches the set temperature, add the KPS initiator dissolved in a small amount of deionized water.[13]

-

Monomer Feed: Start the continuous addition of the monomer emulsion from the dropping funnel to the reactor over a period of 2-4 hours.[13]

-

Polymerization: After the monomer feed is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.[13]

-

Cooling: Cool the resulting latex to room temperature for characterization.

Visualizing Polymerization Concepts

Free-Radical Polymerization of this compound

References

- 1. This compound|CAS 29590-42-9|High-Purity Reagent [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. stargrace-magnesite.com [stargrace-magnesite.com]

- 5. Buy this compound | 29590-42-9 [smolecule.com]

- 6. scipoly.com [scipoly.com]

- 7. This compound | C11H20O2 | CID 165746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound – scipoly.com [scipoly.com]

- 10. benchchem.com [benchchem.com]

- 11. DIY Technical | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Synthesis of Isooctyl Acrylate via Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of isooctyl acrylate (B77674) through the direct esterification of acrylic acid with isooctyl alcohol. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis protocol, reaction parameters, and product purification.

Introduction

Isooctyl acrylate (IOA) is a key monofunctional monomer extensively utilized in the synthesis of acrylic polymers and copolymers.[1] The branched isooctyl group in its structure imparts desirable properties to polymers, such as a low glass transition temperature, enhanced flexibility, and hydrophobicity.[1] These characteristics make IOA a valuable component in the formulation of pressure-sensitive adhesives, coatings, sealants, and as a reactive diluent in various polymer systems.[1] The primary industrial and laboratory synthesis of this compound is achieved through the direct esterification of acrylic acid with isooctanol.[1] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is reversible.[1][2] To favor the formation of the ester, the reaction is often driven forward by removing the water produced during the reaction.[1]

Reaction Mechanism

The synthesis of this compound from acrylic acid and isooctyl alcohol is a classic example of Fischer esterification. The reaction proceeds in the presence of an acid catalyst. The overall reaction is reversible and requires the removal of water to drive the equilibrium towards the product side.

Experimental Protocol: Laboratory Synthesis of this compound

This protocol is based on established industrial processes and should be adapted for laboratory scale with appropriate safety measures.

Materials:

-

Acrylic Acid

-

Isooctanol (Molar ratio to acrylic acid typically 1.2:1 to 1.5:1)[1]

-

Water-soluble acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)[1][2]

-

Polymerization inhibitor (e.g., hydroquinone (B1673460), monomethyl ether hydroquinone - MEHQ)[1][3]

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Distillation setup (e.g., Dean-Stark apparatus) to remove water[1]

-

Heating mantle

-

Vacuum source[1]

-

Sodium bicarbonate solution

-

Brine or deionized water

Procedure:

-

Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus or a similar distillation setup.

-

Charging Reactants: Charge the reaction flask with the polymerization inhibitor, acrylic acid, and isooctanol.[1][4] A typical molar ratio of isooctanol to acrylic acid is between 1.2:1 and 1.5:1 to ensure complete conversion of the acrylic acid.[1]

-

Catalyst Addition: Begin stirring the mixture to ensure it is homogeneous. Slowly add the acid catalyst to the mixture while continuing to stir.[1]

-

Esterification Reaction: Heat the mixture. The reaction is often carried out in stages with increasing temperature and vacuum to facilitate the removal of water and drive the reaction to completion.[1][4] A multi-stage process can be effective:[1][3][4]

-

Stage 1: Heat to 88-92 °C under a vacuum of -38.0 to -43.0 kPa.[1][4]

-

Stage 2: Increase the temperature to 95.0-97.5 °C and the vacuum to -53.0 to -58.0 kPa.[1][4]

-

Stage 3: Further increase the temperature to 103.0-107.0 °C and the vacuum to -70.0 to -72.5 kPa.[1][4]

-

Stage 4: Hold at 110.0-115.0 °C under a vacuum of -77.5 to -82.5 kPa to drive the reaction to completion.[1][4]

-

-

Monitoring Reaction Progress: The progress of the reaction can be monitored by collecting the water in the distillation receiver. The reaction is considered complete when water is no longer being produced.[1]

-

Cooling: Once the reaction is complete, cool the crude product mixture to room temperature.[1]

Data Presentation

The following table summarizes the effect of reaction temperature on the yield of this compound. Higher temperatures generally lead to faster reaction rates but may also increase the formation of side products.

| Temperature (°C) | Reaction Time (h) | Acrylic Acid Conversion (%) | This compound Yield (%) | Notes |

| 80 | 8 | 85 | 82 | Slower reaction rate. |

| 100 | 6 | 95 | 92 | Good balance of reaction rate and selectivity. |

| 120 | 4 | >98 | 88 | Increased rate, but a higher incidence of side products (polymerization, ether formation). |

| (Data is illustrative and based on general trends for acrylate esterification)[3] |

Purification of this compound

The crude this compound must be purified to remove the acid catalyst, unreacted starting materials, and any byproducts.

Procedure:

-

Neutralization: Transfer the cooled crude product mixture to a separatory funnel. Wash the mixture with a sodium bicarbonate solution to neutralize the acid catalyst.[1]

-

Washing: Follow the neutralization with one or more washes with brine or deionized water to remove any remaining impurities.[1]

-

Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

-

Distillation: For higher purity, the this compound can be distilled under reduced pressure. It is crucial to add a polymerization inhibitor before distillation to prevent polymerization at elevated temperatures.

Experimental Workflow and Signaling Pathways

To visualize the synthesis process, a logical workflow diagram is provided below.

Caption: Workflow for the laboratory synthesis of this compound.

References

Isooctyl Acrylate (CAS No. 29590-42-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of isooctyl acrylate (B77674) (CAS No. 29590-42-9), a versatile monomer widely utilized in the synthesis of polymers for a variety of applications, including pressure-sensitive adhesives, coatings, and sealants. This document outlines its core physicochemical properties, detailed experimental protocols for its analysis and polymerization, and key safety and handling information.

Core Technical Data

The properties of isooctyl acrylate are summarized in the tables below, providing a comprehensive look at its physical, chemical, and safety characteristics.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 29590-42-9 | [1][2] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2] |

| Molecular Weight | 184.28 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Mild, characteristic | [1] |

| Density | 0.86 - 0.88 g/cm³ at 20-25°C | [1][3] |

| Boiling Point | 198°C | [1] |

| 125°C at 20 mmHg | ||

| Melting Point | -65°C to < -90°C | [1][4] |

| Flash Point | 75 - 91°C (closed cup) | [1][3] |

| Vapor Pressure | 0.15 mmHg at 25°C | [1] |

| Solubility in Water | Insoluble | [1] |

| Refractive Index | 1.436 - 1.437 at 20°C | [1] |

| Viscosity | 5.5 mPa·s at 25°C | [1] |

Specifications and Impurities

| Parameter | Typical Specification |

| Purity (Assay) | >90% - ≥ 99.5% |

| Inhibitor (MEHQ) | 75 - 125 ppm |

| Water Content | ≤ 0.1% |

| Acidity (as Acrylic Acid) | ≤ 0.01% |

| Color (APHA) | ≤ 10 |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Determination of Purity by Gas Chromatography (GC)

This method is utilized to determine the area percent purity of this compound and to identify and quantify any impurities.

Methodology:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).[5]

-

Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from potential impurities like isooctanol and other acrylate esters.[5]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[5]

-

Temperatures:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent such as acetone (B3395972) or methylene (B1212753) chloride to a concentration of approximately 1 mg/mL.[5]

-

Injection Volume: 1 µL.[5]

-

Quantification: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.[5]

Synthesis of this compound via Esterification

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

Acrylic acid

-

Isooctanol

-

Water-soluble acid catalyst (e.g., sulfuric acid)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a distillation setup (e.g., Dean-Stark apparatus)

-

Heating mantle

-

Vacuum source

Procedure:

-

Charge the reaction flask with the polymerization inhibitor, acrylic acid, and isooctanol.[2]

-

Begin stirring the mixture to ensure homogeneity.[2]

-

Slowly add the acid catalyst to the mixture while stirring.[2]

-

Assemble the distillation apparatus and begin heating the mixture.

-

Gradually increase the temperature while applying a vacuum to facilitate the removal of water produced during the esterification. A multi-stage process can be effective:

-

Monitor the reaction by collecting the water in the distillation receiver. The reaction is considered complete when water is no longer produced.

-

Cool the crude product mixture to room temperature.[2]

-

Transfer the mixture to a separatory funnel and wash sequentially with a sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine or deionized water to remove impurities.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and purify by vacuum distillation to obtain pure this compound.

Solution Polymerization for Pressure-Sensitive Adhesive (PSA) Synthesis

This protocol describes the synthesis of a solvent-based acrylic PSA.

Materials:

-

This compound (IOA)

-

Methyl methacrylate (B99206) (MMA)

-

Acrylic acid (AA)

-

Ethyl acetate (B1210297) (solvent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Nitrogen gas supply

-

Reaction vessel with reflux condenser, mechanical stirrer, and nitrogen inlet

Procedure:

-

Reactor Setup: Assemble the reaction vessel and purge with nitrogen for 15-20 minutes to create an inert atmosphere.[1]

-

Monomer Mixture Preparation: In a separate beaker, prepare a mixture of the monomers: IOA (e.g., 70 parts by weight), MMA (e.g., 25 parts by weight), and AA (e.g., 5 parts by weight).[1]

-

Initiator Solution: Dissolve AIBN (e.g., 0.5 parts by weight) in a portion of the ethyl acetate.[1]

-

Reaction Initiation: Add half of the ethyl acetate to the reaction vessel and heat to reflux (approximately 77°C).[1]

-

Monomer Feed: Slowly add the monomer mixture and the initiator solution to the reaction vessel over a period of 2-3 hours while maintaining a gentle reflux and constant stirring.[1]

-

Polymerization: After the addition is complete, continue the reaction for another 4-6 hours to ensure high monomer conversion.[1]

-

Cooling and Characterization: Cool the resulting polymer solution to room temperature. The PSA can then be characterized for its viscosity, solid content, molecular weight, and adhesive properties (peel, tack, shear).[1]

Visualized Workflows and Pathways

The following diagrams illustrate key experimental and logical workflows related to this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Isooctyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of isooctyl acrylate (B77674). NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of monomers used in polymer synthesis and various other applications. This document details the expected spectral features, includes detailed experimental protocols, and presents data in a clear, accessible format.

Molecular Structure of Isooctyl Acrylate

This compound, systematically named 6-methylheptyl prop-2-enoate, is an ester of acrylic acid and isooctyl alcohol. Its structure consists of a terminal vinyl group (acrylate moiety) and a branched eight-carbon alkyl chain. Understanding this structure is fundamental to interpreting its NMR spectra.

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR spectra is crucial for accurate analysis. The following is a standard protocol for the analysis of liquid monomers like this compound.

Sample Preparation

-

Analyte Quantity : Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

-

Solvent Selection : Use a deuterated solvent to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[1][3] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like acrylates.

-

Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the analyte.[2][4]

-

Homogenization : Gently swirl or vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.[3]

-

Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a 5 mm NMR tube.[1][4] Cotton should be avoided as it can introduce impurities.[1]

-

Internal Standard : For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is also common practice.[3][5]

Instrumentation and Data Acquisition

-

Spectrometer : A standard 300 MHz or higher field NMR spectrometer is typically used.

-

¹H NMR Acquisition : A typical ¹H experiment involves acquiring 8 to 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Due to the low natural abundance of the ¹³C isotope, more scans are required.[5][6] A typical experiment may involve several hundred to a few thousand scans, often using broadband proton decoupling to simplify the spectrum to single lines for each unique carbon.[6]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides distinct signals for the acrylate vinyl protons and the protons of the 6-methylheptyl chain. The expected chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Signal Label | Protons | Integration | Multiplicity | Predicted δ (ppm) | Coupling Constants (J, Hz) |

| Hₓ | =CH- | 1H | dd | ~6.10 | Jax ≈ 17.5, Ja'x ≈ 10.5 |

| Hₐ | =CH₂ (trans to R) | 1H | dd | ~6.40 | Jax ≈ 17.5, Jaa' ≈ 1.5 |

| Hₐ' | =CH₂ (cis to R) | 1H | dd | ~5.82 | Ja'x ≈ 10.5, Jaa' ≈ 1.5 |

| d | -O-CH₂- | 2H | t | ~4.08 | Jde ≈ 6.7 |

| e | -CH₂- | 2H | p | ~1.65 | |

| h | -CH(CH₃)₂ | 1H | m | ~1.52 | |

| f, g | -(CH₂)₂- | 4H | m | ~1.30 | |

| i, i' | -CH(CH₃)₂ | 6H | d | ~0.88 | Jhi ≈ 6.6 |

Note: The predicted chemical shifts and coupling constants are based on typical values for acrylate and alkyl functional groups. Actual experimental values may vary slightly.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. This provides a carbon map of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Label | Carbon Type | Predicted δ (ppm) |

| 1 | C=O | ~166.5 |

| 2 | =CH- | ~128.5 |

| 3 | =CH₂ | ~130.3 |

| 4 | -O-CH₂- | ~64.5 |

| 5 | -CH₂- | ~38.7 |

| 6 | -CH₂- | ~25.5 |

| 7 | -CH₂- | ~29.0 |

| 8 | -CH- | ~35.4 |

| 9, 10 | -CH₃ | ~22.6 |

Note: The predicted chemical shifts are based on typical values for acrylate and alkyl functional groups. Actual experimental values may vary slightly.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint of its molecular structure. Key features include the characteristic downfield signals of the three vinyl protons in the ¹H spectrum, with their distinct cis, trans, and geminal coupling patterns, and the carbonyl signal above 165 ppm in the ¹³C spectrum. The signals corresponding to the 6-methylheptyl group confirm the structure of the branched alkyl chain. This guide provides the foundational knowledge for researchers to confidently identify and assess the purity of this compound monomer using NMR spectroscopy.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

The Core Mechanism of Free-Radical Polymerization of Isooctyl Acrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free-radical polymerization of isooctyl acrylate (B77674), a key monomer in the synthesis of a wide range of polymers with applications in pressure-sensitive adhesives, coatings, and drug delivery systems. This document delves into the core mechanistic steps, presents available kinetic data with a focus on analogous systems, and offers detailed experimental protocols.

Core Concepts: The Mechanism of Free-Radical Polymerization

Free-radical polymerization is a chain-reaction process involving the sequential addition of monomer units to a growing polymer chain initiated by a free radical. The overall mechanism is classically divided into three key stages: initiation, propagation, and termination.[1]

Initiation

The initiation stage involves the generation of free radicals from an initiator molecule. Common initiators for acrylate polymerization are azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO).[1] Upon thermal or photochemical decomposition, the initiator molecule breaks down into two primary radicals (I•). These highly reactive species then attack the vinyl group of an isooctyl acrylate monomer, forming an initiated monomer radical (M•).[1]

Propagation

During the propagation step, the newly formed monomer radical adds to another this compound monomer, regenerating the radical at the end of the growing chain. This process repeats rapidly, leading to the formation of a long polymer chain. The rate of propagation is a critical factor in determining the final molecular weight of the polymer.[1]

Termination

The growth of the polymer chain is concluded in the termination stage. This can occur through two primary mechanisms:

-

Combination (Coupling): Two growing polymer radicals react to form a single, non-reactive polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one growing polymer radical to another, resulting in two separate, non-reactive polymer chains—one with a saturated end and the other with an unsaturated end.

The termination mechanism significantly influences the molecular weight distribution of the final polymer.[1] For acrylates, disproportionation is often the more prevalent termination pathway, particularly at lower temperatures.

Chain Transfer

Chain transfer is a crucial secondary reaction in free-radical polymerization that can significantly impact the molecular weight of the resulting polymer. In this process, the activity of a growing polymer radical is transferred to another molecule, such as a monomer, solvent, or a deliberately added chain transfer agent (CTA). This terminates the growth of the original polymer chain and initiates a new one. Common CTAs used in acrylate polymerizations include thiols, such as n-dodecyl mercaptan (n-DDM).

Another important chain transfer process, particularly in acrylate polymerization, is backbiting . This intramolecular chain transfer reaction involves the abstraction of a hydrogen atom from the polymer backbone by the active radical end of the same chain, leading to the formation of a more stable mid-chain tertiary radical. This process can result in short-chain branching.

Quantitative Data

Precise kinetic data for the free-radical homopolymerization of this compound is not extensively available in public literature.[1] However, the kinetic behavior of this compound is expected to be similar to that of other long-chain alkyl acrylates, such as n-butyl acrylate and 2-ethylhexyl acrylate. The following tables summarize representative kinetic parameters for these related monomers, which can be used as an approximation for this compound.

Disclaimer: The following data is for n-butyl acrylate and 2-ethylhexyl acrylate and should be considered as an estimate for this compound. Experimental validation is recommended for specific applications.[1]

Table 1: Propagation Rate Constants (k_p) for Related Acrylate Monomers [1]

| Monomer | Temperature (°C) | k_p (L mol⁻¹ s⁻¹) |

| n-Butyl Acrylate | 25 | 2.4 x 10⁴ |

| n-Butyl Acrylate | 60 | 4.2 x 10⁴ |

| 2-Ethylhexyl Acrylate | 25 | 2.2 x 10⁴ |

Table 2: Termination Rate Constants (k_t) for Related Acrylate Monomers [1]

| Monomer | Temperature (°C) | k_t (L mol⁻¹ s⁻¹) |

| n-Butyl Acrylate | 25 | 1.6 x 10⁷ |

| n-Butyl Acrylate | 60 | 2.7 x 10⁷ |

Table 3: Activation Energies for Propagation and Termination of n-Butyl Acrylate [1]

| Parameter | Activation Energy (kJ mol⁻¹) |

| Propagation (E_a,p) | 17.7 |

| Termination (E_a,t) | 5.9 |

Experimental Protocols

The following are detailed methodologies for the bulk and solution free-radical polymerization of this compound. These protocols are based on standard procedures for acrylate polymerization and can be adapted for specific research needs.[1]

Bulk Polymerization of this compound

This protocol describes the polymerization of this compound without a solvent, initiated by AIBN.[1]

Materials:

-

This compound (inhibitor removed)

-

Azobisisobutyronitrile (AIBN)

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Vacuum line

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Monomer Purification: To remove the inhibitor (typically hydroquinone (B1673460) monomethyl ether), pass the this compound through a column of basic alumina.[1]

-

Reaction Setup: Place the desired amount of purified this compound and AIBN (e.g., 0.1 mol% relative to the monomer) into a Schlenk flask equipped with a magnetic stir bar.[1]

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[1]

-

Initiation: Backfill the flask with an inert gas (nitrogen or argon) and place it in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).[1]

-

Polymerization: Allow the reaction to proceed for the desired time. The viscosity of the solution will increase as the polymerization progresses.[1]

-

Termination and Purification: To stop the reaction, cool the flask in an ice bath and expose the mixture to air. Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) or toluene) and precipitate it into a non-solvent (e.g., cold methanol).[1]

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven.[1]

Solution Polymerization of this compound

This protocol describes the polymerization of this compound in a solvent, which helps to control the reaction temperature and the viscosity of the final polymer solution.[1]

Materials:

-

This compound (inhibitor removed)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous solvent (e.g., toluene, ethyl acetate)

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Vacuum line

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Monomer and Solvent Purification: Purify the this compound as described in the bulk polymerization protocol. Ensure the solvent is anhydrous.

-

Reaction Setup: In a Schlenk flask with a magnetic stir bar, dissolve the desired amount of purified this compound and AIBN in the anhydrous solvent. The monomer concentration is typically in the range of 20-50% (w/w).

-

Degassing: Degas the reaction mixture using three freeze-pump-thaw cycles.

-

Initiation: Backfill the flask with an inert gas and place it in a preheated oil bath at the appropriate temperature for the initiator (e.g., 60-80°C for AIBN).

-

Polymerization: Allow the reaction to proceed with stirring for the intended duration.

-

Termination and Purification: Terminate the reaction by cooling the flask and exposing the contents to air. Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).

-

Drying: Collect the polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.[1]

Visualizations

The following diagrams illustrate the key mechanistic steps and experimental workflows involved in the free-radical polymerization of this compound.

Caption: Mechanism of free-radical polymerization.

Caption: Experimental workflow for bulk polymerization.

References

Solubility Profile of Isooctyl Acrylate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isooctyl acrylate (B77674), a monomer widely utilized in the synthesis of polymers for various industrial and pharmaceutical applications. An understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Isooctyl acrylate, an ester with a long, branched alkyl chain, is a relatively non-polar molecule. Therefore, it is expected to be more soluble in non-polar organic solvents than in polar solvents like water.

Data Presentation: Quantitative and Qualitative Solubility

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been determined to be very low. For most common organic solvents, qualitative descriptors such as "soluble" or "miscible" are used, indicating that they mix in all proportions to form a single phase.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 23 | 0.001 g/100 mL (very poor)[1] |

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

Based on available safety data sheets and chemical database information, this compound is generally considered to be soluble or miscible in a variety of common organic solvents.

| Solvent Classification | Example Solvents | Solubility/Miscibility with this compound |

| Alcohols | Ethanol, Methanol | Soluble/Miscible |

| Ketones | Acetone | Soluble/Miscible |

| Esters | Ethyl Acetate | Soluble/Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble/Miscible |

| Aromatic Hydrocarbons | Toluene | Soluble/Miscible |

| Aliphatic Hydrocarbons | Hexane | Soluble/Miscible |

| Halogenated Hydrocarbons | Dichloromethane | Soluble/Miscible |

Experimental Protocols for Solubility Determination

While a simple visual miscibility test can provide a quick qualitative assessment, a more rigorous and quantitative determination of solubility can be achieved by adapting standardized methods such as the OECD Test Guideline 105 for Water Solubility.[2][3][4][5] Although this guideline is specific to water, its principles can be applied to organic solvents.

Principle of the Method

The method involves saturating the solvent with the test substance at a specific temperature and then measuring the concentration of the substance in the saturated solution. Two primary approaches are recommended: the Column Elution Method and the Flask Method.

Column Elution Method (for poorly soluble substances)

-

Apparatus: A column with a temperature control jacket, a pump for the solvent, and a collection system for the eluate.

-

Procedure:

-

A solid support in the column is coated with an excess of this compound.

-

The organic solvent is pumped through the column at a slow, constant rate.

-

The eluate is collected in fractions.

-

The concentration of this compound in each fraction is determined using a suitable analytical method (e.g., gas chromatography, HPLC).

-

A plateau in the concentration of successive fractions indicates that saturation has been reached.

-

Flask Method (for readily soluble substances)

-

Apparatus: A flask with a stirrer, a constant temperature bath, and a means to separate the undissolved solute (e.g., centrifuge or filter).

-

Procedure:

-

An excess amount of this compound is added to the organic solvent in the flask.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (preliminary tests should be conducted to determine the equilibration time).

-

The saturated solution is then separated from the undissolved this compound by centrifugation or filtration.

-

The concentration of this compound in the clear, saturated solution is determined by an appropriate analytical method.

-

Mandatory Visualization: Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the direct esterification of acrylic acid with isooctanol. This process is catalyzed by an acid and involves the removal of water to drive the reaction to completion.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isooctyl Acrylate (B77674) Monomer: Purity Analysis and Specifications

Introduction

Isooctyl acrylate (IOA) is a crucial monomer utilized in the synthesis of a wide array of polymers with diverse applications, including pressure-sensitive adhesives, coatings, and sealants. The purity and specifications of the IOA monomer are of paramount importance as they directly influence the physicochemical properties, performance, consistency, and safety of the final polymeric material. This is particularly critical in sensitive applications such as medical devices and drug delivery systems where residual monomers or impurities can pose toxicological risks. This technical guide provides a comprehensive overview of the analytical methods used to assess the purity of this compound and the typical specifications required for high-purity grades.

Core Specifications

The quality of this compound is defined by a set of key physical and chemical properties. Adherence to these specifications ensures batch-to-batch consistency and predictable polymerization behavior.

| Parameter | Typical Specification | Test Method |

| Purity (Assay) | ≥ 99.5% | Gas Chromatography (GC) |

| Inhibitor (MEHQ) | 15 - 100 ppm | High-Performance Liquid Chromatography (HPLC) |

| Water Content | ≤ 0.1% | Karl Fischer Titration |

| Acidity (as Acrylic Acid) | ≤ 0.01% | Titration (ASTM D1364) |

| Color | ≤ 10 APHA | Platinum-Cobalt Scale (ASTM D1209) |

Experimental Protocols

Accurate and validated analytical methods are essential for the precise determination of this compound specifications. The following sections detail representative methodologies for key quality control tests.

Determination of Purity by Gas Chromatography (GC)

This method is employed to determine the area percent purity of this compound and to identify and quantify potential impurities such as isooctanol and other acrylate esters.[1]

Methodology:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).[1]

-

Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[1]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[1]

-

Injector: Split/splitless injector, typically operated in split mode with a ratio of 50:1.[1]

-

Temperatures:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent like acetone (B3395972) or methylene (B1212753) chloride to a concentration of approximately 1 mg/mL.[1]

-

Injection Volume: 1 µL.[1]

-

Quantification: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.[1]

Determination of Inhibitor (MEHQ) by High-Performance Liquid Chromatography (HPLC)

This method provides a precise measurement of the monomethyl ether of hydroquinone (B1673460) (MEHQ) inhibitor concentration, which is added to prevent premature polymerization.[1]

Methodology:

-

Instrument: High-performance liquid chromatograph with a UV detector.[1]

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) is typically effective. The mobile phase should be filtered and degassed.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30°C.[1]

-

Detector Wavelength: 289 nm.[1]

-

Sample Preparation: Accurately weigh the this compound sample and dilute it with the mobile phase to a known concentration (e.g., 10 mg/mL).[1]

-

Injection Volume: 10 µL.[1]

-

Quantification: The concentration of MEHQ is determined by comparing the peak area of the sample to a calibration curve prepared from MEHQ standards of known concentrations.[1]

Determination of Water Content by Karl Fischer Titration

This is a standard and highly accurate method for quantifying the water content in the monomer.[1]

Methodology:

-

Instrument: A coulometric or volumetric Karl Fischer titrator.[1]

-

Reagents: Karl Fischer reagents suitable for aldehydes and ketones.[1]

-

Sample Preparation: The this compound sample is directly injected into the titration vessel. The sample size will depend on the expected water content and the type of titrator used.[1]

-

Procedure: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically. The instrument then automatically calculates the water content, typically expressed as a percentage or in parts per million (ppm).[1]

Determination of Acidity by Titration (ASTM D1364)

This method measures the total acidity of the monomer, which is typically due to the presence of residual acrylic acid.[1]

Methodology:

-

Reagents:

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N).[1]

-

Solvent: A mixture of toluene (B28343) and ethanol, neutralized to a phenolphthalein (B1677637) endpoint.[1]

-

Phenolphthalein indicator solution.[1]

-

-

Procedure:

Visualization of Analytical Workflow and Relationships

Caption: Workflow for this compound Purity Analysis.

Caption: Potential Impact of Impurities on Polymer Properties.

References

The Pivotal Role of Isooctyl Acrylate in High-Performance Coatings and Adhesives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications and functional advantages of isooctyl acrylate (B77674) (IOA) in the formulation of advanced coatings and adhesives. Isooctyl acrylate, a monofunctional acrylate monomer, is a critical component in developing polymers with tailored flexibility, adhesion, and durability.[1] Its branched eight-carbon alkyl chain provides a unique combination of properties, making it an invaluable building block in a myriad of industrial and specialized applications, including medical-grade adhesives and high-performance coatings.[1][2]

Core Principles: The Functionality of this compound

This compound's primary role in polymer synthesis stems from its low glass transition temperature (Tg) of approximately -70°C.[3] This characteristic classifies it as a "soft" monomer, which imparts tack, flexibility, and pressure-sensitive properties to the resulting polymer.[3][4] In copolymerizations, IOA is often combined with "hard" monomers (e.g., methyl methacrylate, styrene) that have a high Tg to increase cohesive strength and "functional" monomers (e.g., acrylic acid) to enhance adhesion to polar substrates and provide sites for crosslinking.[3] This strategic combination allows for the precise engineering of adhesive and coating performance.

The molecular structure of this compound, featuring a flexible, hydrophobic side chain and a reactive vinyl group for polymerization, acts as an internal plasticizer, enhancing the flexibility and impact resistance of the polymer backbone.[1] This internal plasticization is a key advantage over the use of external plasticizers, which can migrate out of the polymer matrix over time, leading to a loss of properties.

Key Applications in Pressure-Sensitive Adhesives (PSAs)

This compound is a cornerstone monomer in the formulation of acrylic pressure-sensitive adhesives, which are valued for their excellent balance of tack, peel, and shear strength.[1] These adhesives are utilized in a wide range of applications, from everyday tapes and labels to specialized medical devices and graphic films.[1][2]

Performance Characteristics of IOA-Based PSAs

The performance of an IOA-based PSA is highly dependent on the ratio of its constituent monomers. The following table summarizes the expected trends and representative quantitative data for a PSA formulation based on this compound copolymerized with a functional monomer like acrylic acid (AA).

| Property | IOA/AA Ratio: 97/3 | IOA/AA Ratio: 93/7 | IOA/AA Ratio: 90/10 |

| Peel Adhesion (N/25mm) | High | Very High | Moderate-High |

| Illustrative Value | ~15 | ~20 | ~18 |

| Loop Tack (N/25mm²) | High | Very High | Moderate |

| Illustrative Value | ~12 | ~15 | ~10 |

| Shear Strength (hours) | Moderate | High | Very High |

| Illustrative Value | ~24 | ~48 | >72 |

Note: The numerical values are illustrative and can vary based on the specific soft monomer, molecular weight, crosslinking, and test conditions.[3]

Experimental Protocols for PSA Synthesis and Testing

Protocol 1: Solution Polymerization of an IOA/AA Copolymer

This protocol describes a lab-scale synthesis of a solvent-borne PSA.[3]

Materials and Equipment:

-

500 mL three-necked flask with condenser, mechanical stirrer, and nitrogen inlet

-

Heating mantle

-

This compound (IOA)

-

Acrylic acid (AA)

-

Ethyl acetate (B1210297) (solvent)

-

Benzoyl peroxide (initiator)

Procedure:

-

Monomer Preparation: Prepare a monomer mixture based on the desired weight ratio (e.g., 93g IOA and 7g AA).[3]

-

Reactor Setup: Add 100g of ethyl acetate to the 500 mL flask.[3]

-

Initiation: Add the monomer mixture and 0.5g of benzoyl peroxide to the flask.[3]

-

Polymerization: Heat the mixture to 80°C under a nitrogen atmosphere with continuous stirring.[3]

-

Reaction Time: Maintain the reaction for 6-8 hours.[3]

-

Completion: Cool the resulting polymer solution to room temperature.[3]

Protocol 2: Performance Testing of PSAs

The following are standardized test methods for characterizing the key properties of PSAs.[3]

180° Peel Adhesion Test: This test measures the force required to remove a PSA-coated film from a standard test panel.[3]

-

Sample Preparation: Coat the synthesized PSA solution onto a 2 mil polyester (B1180765) (PET) film and evaporate the solvent. Cut the coated film into 1-inch wide strips.[3]

-

Application: Apply the adhesive strip to a clean stainless steel test panel.[3]

-

Rolling: Pass a 2 kg roller over the tape twice to ensure uniform contact.[3]

-

Dwell Time: Allow the sample to dwell for 20 minutes at room temperature.[3]

-

Testing: Clamp the free end of the panel in the lower jaw of a tensile tester and the free end of the tape in the upper jaw. Peel the tape at a rate of 300 mm/min.[3]

Loop Tack Test: This test measures the instantaneous adhesion of a PSA.

-

Sample Preparation: Prepare a 1-inch wide strip of the PSA-coated film.

-

Loop Formation: Form the strip into a loop with the adhesive side facing outwards and clamp the ends in the upper jaw of a tensile tester.[3]

-

Testing: Bring the loop down to make contact with a standard test panel over a defined area.[3]

-

Separation: Immediately after contact, move the jaw upwards at a specified speed to measure the force required for separation.[3]

Shear Resistance (Cohesion) Test: This test evaluates the cohesive strength of the adhesive.[5]

-

Sample Preparation: Apply a 1-inch wide adhesive strip to a stainless steel panel with a defined overlap area (e.g., 25mm x 25mm).

-

Dwell Time: Allow the sample to dwell at room temperature.

-

Testing: Hang the panel vertically and attach a 1 kg weight to the free end of the adhesive strip. Record the time it takes for the adhesive to fail.[5]

Key Applications in Coatings

In the coatings industry, this compound is utilized to enhance flexibility, durability, and water resistance.[1][6] Its incorporation into acrylic polymer formulations for paints and coatings leads to improved performance characteristics, particularly in applications requiring weatherability and adhesion to various substrates.[7]

Performance Enhancements in Coatings

The addition of this compound to a coating formulation can significantly impact its mechanical properties.

| Performance Metric | Effect of this compound |

| Flexibility | Increased |

| Adhesion | Improved, especially on non-polar substrates |

| Water Resistance | Enhanced |

| Weatherability | Improved |

| Hardness | Decreased (can be balanced with hard monomers) |

Experimental Protocol for Emulsion Polymerization for Coatings

This protocol outlines a general procedure for preparing an acrylic emulsion polymer for coating applications.

Materials and Equipment:

-

Reaction vessel with a stirrer, condenser, and nitrogen inlet

-

Heating and cooling system

-

Monomer mixture (including this compound)

-

Surfactant (e.g., sodium dodecyl sulfate)

-

Initiator (e.g., potassium persulfate)

-

Deionized water

Procedure:

-

Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant in deionized water within the reaction vessel.

-

Emulsion Formation: Add the monomer mixture, including this compound, to the surfactant solution while stirring vigorously to form a stable emulsion.

-

Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen.[1]

-

Heating: Heat the emulsion to the desired reaction temperature (e.g., 70-80°C) under a continuous nitrogen blanket.[1]

-

Initiation: Prepare a fresh aqueous solution of the initiator and add it to the heated emulsion to start the polymerization.[1]

-

Reaction: Maintain the temperature and stirring for a specified period to allow the polymerization to proceed to completion.

-

Cooling: Cool the resulting latex to room temperature.

Visualizing Workflows and Relationships

Diagram 1: PSA Formulation Logic

Caption: Logic for formulating a pressure-sensitive adhesive.

Diagram 2: Experimental Workflow for PSA Performance Testing

Caption: Workflow for testing the performance of PSAs.

References

- 1. This compound|CAS 29590-42-9|High-Purity Reagent [benchchem.com]

- 2. stargrace-magnesite.com [stargrace-magnesite.com]

- 3. benchchem.com [benchchem.com]

- 4. specialchem.com [specialchem.com]

- 5. Preparation and Characterization of Acrylic Pressure-Sensitive Adhesives Crosslinked with UV Radiation-Influence of Monomer Composition on Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 29590-42-9 [smolecule.com]

- 7. archivemarketresearch.com [archivemarketresearch.com]

The Pivotal Role of Isooctyl Acrylate as a Reactive Diluent in Advanced Polymer Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isooctyl acrylate (B77674) (IOA) stands as a critical monomer in the formulation of a wide array of polymer systems, from industrial coatings and adhesives to sophisticated biomedical materials.[1] Its primary function as a reactive diluent allows for the significant reduction of viscosity in high molecular weight prepolymers and oligomers, facilitating easier processing and application.[1] Unlike non-reactive solvents, IOA integrates into the polymer backbone during curing, minimizing the release of volatile organic compounds (VOCs) and contributing to the final properties of the material. This technical guide provides an in-depth exploration of the role of isooctyl acrylate, presenting quantitative data on its effects, detailed experimental protocols for its use, and visual representations of key processes and mechanisms.

Core Concepts: The Functionality of this compound

This compound, an ester of acrylic acid and isooctyl alcohol, is a monofunctional monomer that readily participates in polymerization reactions, most notably free-radical polymerization.[1] Its branched C8 alkyl chain is the key to the desirable properties it imparts to polymers.[2]

The principal benefits of incorporating IOA as a reactive diluent include:

-

Viscosity Reduction: IOA effectively lowers the viscosity of resin formulations, enabling the development of solvent-free or high-solids systems. This is particularly advantageous in applications such as coatings and adhesives where precise control over flow properties is essential for uniform application.[1][3]

-

Enhanced Flexibility and Impact Resistance: The flexible isooctyl chain, when incorporated into the polymer network, increases the overall flexibility and impact resistance of the cured material.[1] This is crucial for applications requiring durability and the ability to withstand mechanical stress.

-

Improved Adhesion: Polymers formulated with IOA often exhibit superior adhesion to a variety of substrates, including those with low surface energy.[1]

-

Weatherability and Durability: Acrylic polymers containing IOA generally demonstrate good resistance to weathering and UV degradation, contributing to the long-term performance of coatings and adhesives.[1]

Quantitative Impact of this compound on Polymer Properties

The concentration of this compound in a polymer formulation directly influences the final properties of the material. The following tables summarize the observed trends and provide illustrative quantitative data.

Table 1: Effect of this compound on the Viscosity of Polymer Formulations

| Polymer System | IOA Concentration (% w/w) | Observed Viscosity Change | Illustrative Viscosity Data |

| Epoxy Acrylate | Increasing | Significant decrease | A reduction from 29,800 mPa·s to 13,920 mPa·s was observed in a modified epoxy acrylate system (though not solely with IOA).[1] |

| Polyurethane Acrylate | Increasing | Significant decrease | Formulations with reactive diluents show substantially lower viscosity. |

| High-Solids Acrylic Resin | As a key component | Enables low viscosity at high solids content | A high-solids acrylic resin containing IOA reported a viscosity of 3000-6000 mPa·s.[1] |

Table 2: Effect of this compound on Mechanical Properties of Cured Polymers

| Polymer System | IOA Concentration (% w/w) | Effect on Peel Strength | Effect on Tensile Strength | Effect on Flexibility/Elongation | Illustrative Data |

| Pressure-Sensitive Adhesives (PSAs) | Increasing | Generally increases to an optimum, then may decrease | Generally decreases | Increases | Modified acrylic PSAs have shown peel strengths of 4.88 N/25 mm and loop tack of 8.14 N/25 mm.[1] |

| UV-Cured Coatings | Increasing | Not typically measured | Generally decreases | Increases | The flexibility of a cured epoxy acrylate film increased from 12 mm to 1 mm with modification (though not solely with IOA).[1] |

Table 3: Thermal Properties of Polymers Containing this compound

| Polymer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) |

| Poly(this compound) (PIOA) | -50 to -70[2] | Approx. 250 |

| Poly(n-butyl acrylate) (PnBA) | -54 to -45 | 220 - 290 |

| Poly(2-ethylhexyl acrylate) (P2EHA) | -65 | Approx. 250 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound as a reactive diluent.

Synthesis of Acrylic Pressure-Sensitive Adhesive (PSA) via Solution Polymerization

This protocol describes the synthesis of a solvent-based acrylic PSA.

Materials:

-

This compound (IOA)

-

Methyl methacrylate (B99206) (MMA)

-

Acrylic acid (AA)

-

Ethyl acetate (B1210297) (solvent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Nitrogen gas supply

-

Reaction vessel with reflux condenser, mechanical stirrer, and nitrogen inlet

Procedure:

-

Reactor Setup: Assemble the reaction vessel and purge with nitrogen for 15-20 minutes to create an inert atmosphere.[1]

-

Monomer Mixture Preparation: In a separate beaker, prepare a mixture of the monomers (e.g., 70 parts by weight IOA, 25 parts by weight MMA, and 5 parts by weight AA).[1]

-

Initiator Solution: Dissolve AIBN (e.g., 0.5 parts by weight) in a portion of the ethyl acetate.[1]

-

Reaction Initiation: Add half of the ethyl acetate to the reaction vessel and heat to reflux (approximately 77°C).[1]

-

Monomer Feed: Slowly add the monomer mixture and the initiator solution to the reaction vessel over a period of 2-3 hours while maintaining a gentle reflux and constant stirring.[1]

-

Polymerization: After the addition is complete, continue the reaction for another 4-6 hours to ensure high monomer conversion.[1]

-

Cooling and Characterization: Cool the resulting polymer solution to room temperature. The PSA can then be characterized for its viscosity, solid content, molecular weight, and adhesive properties (peel, tack, shear).[1]

Formulation and UV Curing of a Polyurethane Acrylate (PUA) Coating

This protocol outlines the formulation and UV curing of a PUA coating using IOA as a reactive diluent.

Materials:

-

Polyurethane acrylate oligomer

-

This compound (IOA) (reactive diluent)

-

Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

-

Substrate for coating (e.g., metal or plastic panel)

-

UV curing system (mercury lamp or LED)

-

Coating applicator (e.g., bar coater)

Procedure:

-

Formulation: In a light-protected container, mix the polyurethane acrylate oligomer (e.g., 60 parts by weight) with IOA (e.g., 35 parts by weight). Stir until a homogeneous mixture is obtained.

-

Photoinitiator Addition: Add the photoinitiator (e.g., 5 parts by weight) to the mixture and stir until completely dissolved.

-

Coating Application: Apply the formulated resin to the substrate using a bar coater to achieve a uniform film thickness (e.g., 50 µm).[1]

-

UV Curing: Immediately pass the coated substrate under the UV lamp. The required UV dose for curing will depend on the photoinitiator, film thickness, and lamp intensity. A typical dose might be in the range of 500-1000 mJ/cm².[1]

-

Post-Curing and Characterization: The cured coating can be evaluated for its mechanical properties (hardness, flexibility, adhesion) and chemical resistance.[1]

Mechanistic Insights and Visualizations

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to the use of this compound.

Free-Radical Polymerization of this compound

The most common mechanism for polymerizing this compound is free-radical polymerization, which proceeds in three main stages: initiation, propagation, and termination.[1][4]

Caption: The three stages of free-radical polymerization.

Experimental Workflow for PSA Synthesis and Characterization

The following diagram outlines the typical workflow for the synthesis and subsequent characterization of a pressure-sensitive adhesive.

Caption: Workflow for PSA synthesis and characterization.

Logical Relationship in UV Curing of Coatings

This diagram illustrates the logical dependencies in the UV curing process of a coating formulation containing this compound.

Caption: Logical flow of the UV curing process.

Safety Considerations